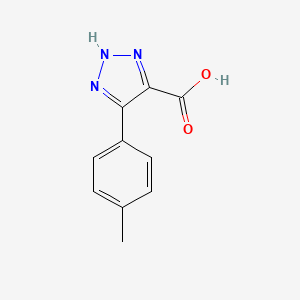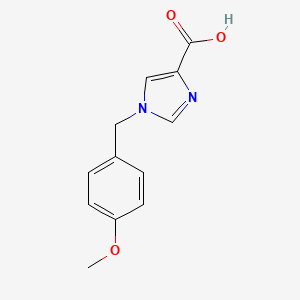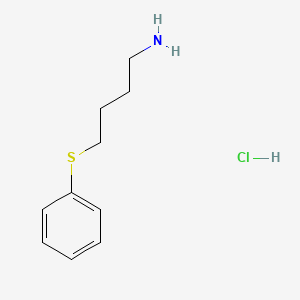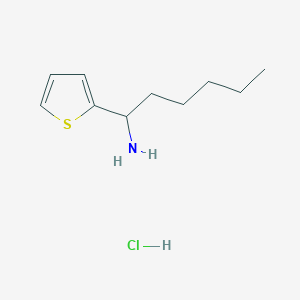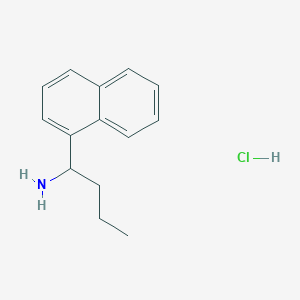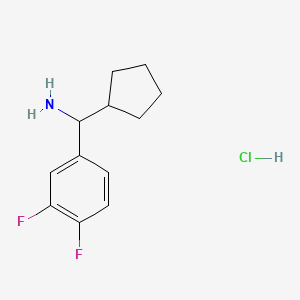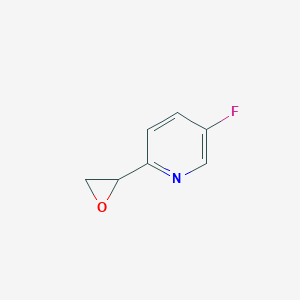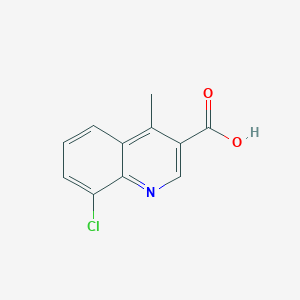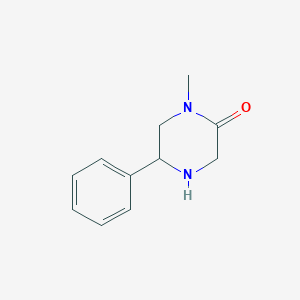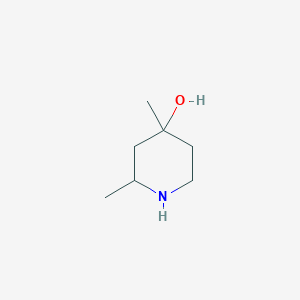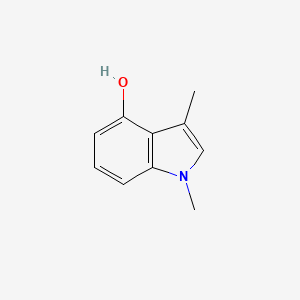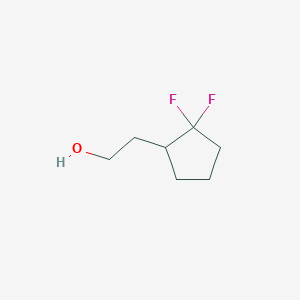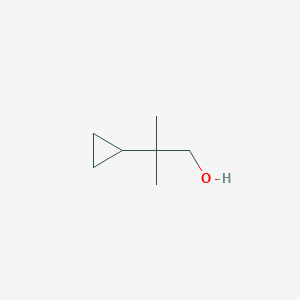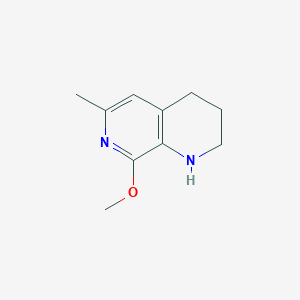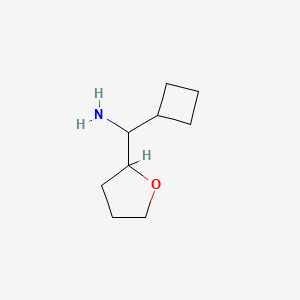
Cyclobutyl(oxolan-2-yl)methanamine
Übersicht
Beschreibung
Cyclobutyl(oxolan-2-yl)methanamine is a chemical compound with the CAS Number: 1600767-39-2 . It has a molecular weight of 155.24 and its IUPAC name is cyclobutyl(tetrahydrofuran-2-yl)methanamine .
Molecular Structure Analysis
The InChI code for Cyclobutyl(oxolan-2-yl)methanamine is 1S/C9H17NO/c10-9(7-3-1-4-7)8-5-2-6-11-8/h7-9H,1-6,10H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
Cyclobutyl(oxolan-2-yl)methanamine is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of related compounds involves novel routes and methodologies. For example, a study reported the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a high-yielding reaction, demonstrating the utility of specific synthetic routes in obtaining compounds with potential bioactivity or material applications (Shimoga et al., 2018).
Antimicrobial Activity
- Research has shown that compounds bearing structural motifs similar to Cyclobutyl(oxolan-2-yl)methanamine exhibit significant antimicrobial activity. A study on oxazolyl thiosemicarbazones highlighted their efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains, indicating the potential of these compounds in treating tuberculosis (Sriram et al., 2006).
Catalysis and Material Science
- Compounds structurally related to Cyclobutyl(oxolan-2-yl)methanamine have been explored as catalysts and in material science. For instance, diiron(III) complexes with tridentate 3N ligands have been studied for their ability to mimic the function of methane monooxygenases, highlighting the role of such compounds in selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Anticancer Activity
- The anticancer potential of novel palladium(II) and platinum(II) complexes based on pyrrole Schiff bases has been investigated. Such studies reveal the importance of structural analogs of Cyclobutyl(oxolan-2-yl)methanamine in developing new therapeutic agents with specificity towards various cancer cell lines (Mbugua et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
cyclobutyl(oxolan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-9(7-3-1-4-7)8-5-2-6-11-8/h7-9H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFXMIBPOZEPTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2CCCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(oxolan-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



